Lenacil

Catalog No.
S532747
CAS No.
2164-08-1
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenacil

CAS Number

2164-08-1

Product Name

Lenacil

IUPAC Name

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)

InChI Key

ZTMKADLOSYKWCA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O

Solubility

Soluble in DMSO

Synonyms

3-cyclohexyl-5,6-trimethyleneuracil, hexylure, lenacil, Venzar

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O

Description

The exact mass of the compound Lenacil is 234.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of cyclopentapyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action and Weed Control

Understanding how Lenacil works at the cellular level is crucial for developing effective weed control strategies. Research focuses on Lenacil's impact on plant metabolic pathways, particularly its ability to inhibit fatty acid synthesis [1]. This disrupts essential cell functions and ultimately leads to weed death. Studies investigate Lenacil's effectiveness against specific weed species and explore potential resistance mechanisms [2].

[1] "[Herbicide Resistance in Plants: Physiology, Biochemistry, and Genetics]"() by James D. R. Fryer and David E. Beale (1998)[2] "[Evaluation of Herbicide Resistance in Annual Ryegrass (Lolium Multiflorum) Populations from Argentina]"() by M.C. Burgos et al. (2010)

Environmental Fate and Degradation

The environmental impact of herbicides is a major concern. Research investigates Lenacil's persistence in soil and water, its potential for leaching, and its breakdown by microorganisms [3, 4]. This information helps assess the risks of Lenacil contamination and develop strategies for its safe use.

[3] "[Persistence of Herbicides in the Soil]"() by M.A. Khan (2000)[4] "[Microbial Degradation of Hexazinone in Various Soils]"() by Y.A. Domån et al. (1991)

Lenacil, scientifically known as 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione, is a selective herbicide belonging to the uracil family. Its chemical formula is C13H18N2O2, and it has a molecular weight of approximately 234.29 g/mol . Lenacil is primarily utilized for controlling weeds in various agricultural settings and is characterized by its low solubility in water and moderate persistence in soil and aquatic environments .

Lenacil acts as a photosynthesis inhibitor in plants. It disrupts the process by interfering with electron transport in Photosystem II, a vital step in converting light energy into chemical energy for plant growth. This disruption ultimately leads to weed death.

Lenacil is classified as “very toxic to aquatic life” and “suspected of causing cancer” by the European Union []. Studies suggest potential endocrine disruption and developmental toxicity in mammals.

  • Acute Toxicity: Lenacil is considered moderately toxic if ingested.
  • Chronic Toxicity: Long-term exposure to Lenacil may pose health risks like carcinogenicity and endocrine disruption, although more research is needed to confirm these effects in humans [].

Lenacil functions primarily by inhibiting photosynthesis in plants, specifically targeting photosystem II. This action disrupts the electron transport chain, ultimately leading to plant death. The compound's low water solubility contributes to its effectiveness in soil applications, where it can be absorbed by plant roots .

In laboratory settings, lenacil has shown weak cytotoxic effects on certain cell lines at higher concentrations but is generally considered non-lethal at typical application levels .

Lenacil exhibits moderate toxicity to various organisms. It is not highly toxic to mammals but poses risks to birds, aquatic life, honeybees, and earthworms . The compound has been classified as hazardous to the aquatic environment, with specific classifications indicating it is very toxic to aquatic life with long-lasting effects .

Studies have indicated that lenacil does not significantly alter the melting temperature of isolated DNA and lacks genotoxic properties .

The synthesis of lenacil typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. While specific synthetic pathways may vary, they generally include cyclization reactions that form the bicyclic structure characteristic of lenacil. Detailed methodologies are often proprietary or not fully disclosed in public literature.

Lenacil is primarily used as a herbicide for selective weed control in crops. It is effective against a range of broadleaf and grassy weeds while having a lower impact on desirable crops . Its application extends to:

  • Agricultural Practices: Used in various crops to manage weed populations.
  • Environmental Management: Its properties make it suitable for controlling invasive plant species in certain ecosystems.

Research into lenacil's interactions with other chemicals and biological systems has shown that while it does not exhibit significant mutagenic or carcinogenic effects, its environmental persistence raises concerns regarding groundwater contamination and aquatic toxicity . Interaction studies have also focused on its residual effects in soil and potential impacts on non-target species.

Lenacil shares similarities with other herbicides in the uracil family and broader categories of herbicides. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
FlumioxazinC16H15F3N2O4SBroad-spectrum herbicide; inhibits protoporphyrinogen oxidase.
TerbuthylazineC10H14ClN5A triazine herbicide; targets photosystem II like lenacil but has different environmental persistence.
IsoproturonC12H17ClN2OAnother photosystem II inhibitor; more soluble in water than lenacil.

Uniqueness of Lenacil: Unlike many other herbicides, lenacil's low solubility and moderate persistence contribute to its selective action in specific agricultural contexts while posing less risk to mammals compared to others like terbuthylazine or isoproturon.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.136827821 g/mol

Monoisotopic Mass

234.136827821 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

316.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X58DK6S8KX

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.50e-09 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

2164-08-1

Wikipedia

Lenacil

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Magnucka EG, Pietr SJ, Kozubek A, Zarnowski R. Various effects of the photosystem II--inhibiting herbicides on 5-n-alkylresorcinol accumulation in rye seedlings. Pestic Biochem Physiol. 2014 Nov;116:56-62. doi: 10.1016/j.pestbp.2014.09.015. Epub 2014 Oct 13. PubMed PMID: 25454521.
2: Kalogridi EC, Christophoridis C, Bizani E, Drimaropoulou G, Fytianos K. Part II: temporal and spatial distribution of multiclass pesticide residues in lake sediments of northern Greece: application of an optimized MAE-LC-MS/MS pretreatment and analytical method. Environ Sci Pollut Res Int. 2014 Jun;21(12):7252-62. doi: 10.1007/s11356-014-2794-y. Epub 2014 Apr 3. PubMed PMID: 24691934.
3: Ivanova B, Spiteller M. UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicol Environ Saf. 2014 Feb;100:233-41. doi: 10.1016/j.ecoenv.2013.08.005. Epub 2013 Sep 6. PubMed PMID: 24018142.
4: De Wilde T, Spanoghe P, Ryckeboer J, Jaeken P, Springael D. Sorption characteristics of pesticides on matrix substrates used in biopurification systems. Chemosphere. 2009 Mar;75(1):100-8. doi: 10.1016/j.chemosphere.2008.11.037. Epub 2008 Dec 21. PubMed PMID: 19103453.
5: de Wilde T, Mertens J, Spanoghe P, Ryckeboer J, Jaeken P, Springael D. Sorption kinetics and its effects on retention and leaching. Chemosphere. 2008 Jun;72(3):509-16. doi: 10.1016/j.chemosphere.2008.02.053. Epub 2008 Apr 14. PubMed PMID: 18413279.
6: Mechant E, Bulcke R. Metamitron-resistant Chenopodium album from sugar beet: cross-resistance profile. Commun Agric Appl Biol Sci. 2006;71(3 Pt A):725-32. PubMed PMID: 17390814.
7: Thriveni T, Rajesh Kumar J, Sujatha D, Sreedhar NY. Behaviour and quantification studies of terbacil and lenacil in environmental samples using cyclic and adsorptive stripping voltammetry at hanging mercury drop electrode. Environ Monit Assess. 2007 May;128(1-3):359-68. Epub 2006 Sep 7. PubMed PMID: 16957849.
8: Pigeon O, de Vleeschouwer C, Cors F, Weickmans B, de Ryckel B, Pussemier L, Debongnie P, Culot M. Development of biofilters to treat the pesticides wastes from spraying applications. Commun Agric Appl Biol Sci. 2005;70(4):1003-12. PubMed PMID: 16628949.
9: Vicentini CB, Guccione S, Giurato L, Ciaccio R, Mares D, Forlani G. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. J Agric Food Chem. 2005 May 18;53(10):3848-55. PubMed PMID: 15884806.
10: Asman WA, Jørgensen A, Bossi R, Vejrup KV, Mogensen BB, Glasius M. Wet deposition of pesticides and nitrophenols at two sites in Denmark: measurements and contributions from regional sources. Chemosphere. 2005 May;59(7):1023-31. Epub 2005 Jan 5. PubMed PMID: 15823336.
11: Vicentini CB, Mares D, Tartari A, Manfrini M, Forlani G. Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. J Agric Food Chem. 2004 Apr 7;52(7):1898-906. PubMed PMID: 15053526.
12: Genot P, Van Huynh N, Debongnie P, Pussemier L. Effects of addition of straw, chitin and manure to new or recycled biofilters on their pesticides retention and degradation properties. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(2):117-28. PubMed PMID: 12701413.
13: Carabias-Martínez R, Rodríguez-Gonzalo E, Revilla-Ruiz P, Domínguez-Alvarez J. Solid-phase extraction and sample stacking-micellar electrokinetic capillary chromatography for the determination of multiresidues of herbicides and metabolites. J Chromatogr A. 2003 Mar 21;990(1-2):291-302. PubMed PMID: 12685608.
14: Carabias-Martínez R, Rodríguez-Gonzalo E, Fernández-Laespada ME, Calvo-Seronero L, Sánchez-San Román FJ. Evolution over time of the agricultural pollution of waters in an area of Salamanca and Zamora (Spain). Water Res. 2003 Feb;37(4):928-38. PubMed PMID: 12531276.
15: Zhang M, Smyser BP, Shalaby LM, Boucher CR, Berg DS. Lenacil degradation in the environment and its metabolism in the sugar beets. J Agric Food Chem. 1999 Sep;47(9):3843-9. PubMed PMID: 10552732.
16: Tekel J, Tahotná S, Vaverková S. Gas chromatographic method for determination of uracil herbicides in roots of Echinacea angustifolia Moench (Asteraceae). J Pharm Biomed Anal. 1998 Jan;16(5):753-8. PubMed PMID: 9535186.
17: Tekel J, Farkas P, Kovacicová J, Szokolay A. Analysis of herbicide residues in sugar beet and sugar. Nahrung. 1988;32(4):357-63. PubMed PMID: 3412424.
18: Grancharov K, Gorneva G, Mladenova J, Norpoth K, Golovinsky E. Lack of genotoxic and cytotoxic effects of the herbicide lenacil on mouse tumor cells and on some Salmonella typhimurium strains. Arzneimittelforschung. 1986 Nov;36(11):1660-3. PubMed PMID: 3545225.
19: Kosinkiewicz B. Interaction between bacterial metabolites and some pesticides. I. Interaction between the phenolic compounds produced by Pseudomonas acidovorans and the herbicide Venzar. Acta Microbiol Pol. 1984;33(2):103-10. PubMed PMID: 6209926.
20: Pietr SJ. Influence of pyramin and venzar on some metabolic products of Azotobacter chroococcum. Acta Microbiol Pol. 1982;31(1):61-75. PubMed PMID: 6184963.

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